Binding Affinity for Carbonic Anhydrase Isoforms Relative to the Clinical Standard Acetazolamide (AAZ)
A direct head-to-head quantitative comparison of 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide against the clinical sulfonamide acetazolamide (AAZ) for the inhibition of human carbonic anhydrase isoforms could not be sourced from public, non-prohibited repositories. However, the patent class from which this compound is derived demonstrates that N-substituted fluorinated benzenesulfonamides can achieve sub-nanomolar affinities for specific isoforms, such as CA IX, while AAZ is a pan-inhibitor with affinities typically in the nanomolar to micromolar range depending on the isoform. A class-level inference suggests potential selectivity advantages, but this is not confirmed for the specific compound [1].
| Evidence Dimension | Inhibition constant (Ki) or IC50 for Carbonic Anhydrase isoforms |
|---|---|
| Target Compound Data | Data not publicly available. |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki values range from 1-100 nM for CA II to >10 µM for CA I. |
| Quantified Difference | Not calculable. |
| Conditions | In vitro enzymatic assay (stopped-flow CO₂ hydration), pH 7.4, 25°C. |
Why This Matters
Without compound-specific quantitative data, procurement for a specific isoform-targeting project carries risk; a compound from the same class may offer improved selectivity over the pan-inhibitor AAZ, but this remains unvalidated.
- [1] Matulis, D., Dudutiene, V., & Zubriene, A. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. European Patent Office, EP2914583A1. View Source
